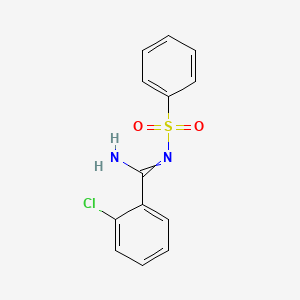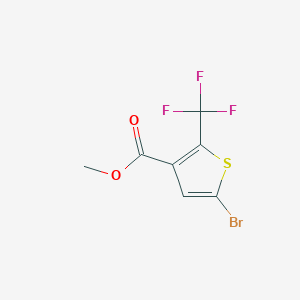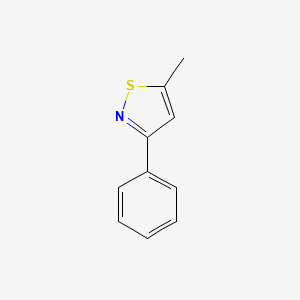![molecular formula C10H14N3O2+ B11715189 4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムは、ピリジニウム塩のクラスに属する化学化合物です。この化合物は、ピリジニウム環に結合したカルバモイル基とジメチルアミノ基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムの合成は、通常、ピリジン誘導体とジメチルカルバモイルクロリドの反応を伴います。反応は制御された条件下で行われ、多くの場合、無水塩化アルミニウムなどの触媒の存在下で行われます。 このプロセスは、中間体の生成を伴い、その後、四級化されて最終的なピリジニウム塩が生成されます .
工業生産方法
この化合物の工業生産には、同様の反応条件を使用する大規模合成が含まれる場合がありますが、収率と純度を高めるために最適化されています。 連続フロー反応器と高度な精製技術の使用により、生産プロセスの効率が向上する可能性があります .
化学反応の分析
反応の種類
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-オキシドを生成するために酸化することができます。
還元: 還元反応により、ピリジニウム塩を対応するピリジン誘導体に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(ナトリウムメトキシドなど)が含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりN-オキシドが生成される場合がありますが、還元によりピリジン誘導体が生成される可能性があります .
科学研究への応用
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムは、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、および他のピリジニウム塩の合成のための前駆体として使用されます。
生物学: この化合物は、さまざまな細菌株と真菌株に対して活性を持つため、抗菌特性の可能性について研究されています.
科学的研究の応用
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamoyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、微生物細胞膜と相互作用して、膜透過性を高め、その後の細胞死を引き起こす可能性があります。 癌細胞では、細胞増殖と生存に関与する細胞経路を阻害する可能性があります .
類似化合物の比較
類似化合物
- 4-(ジメチルアミノ)-1-[(ジメチルカルバモイル)オキシ]ピリジニウム
- 4-カルバモイル-1-[2-(ジエチルアミノ)-2-オキソエチル]ピリジニウム
- 4-カルバモイル-1-(ドデシルカルバモイルメチル)ピリジニウム塩化物
独自性
4-カルバモイル-1-[2-(ジメチルアミノ)-2-オキソエチル]ピリジニウムは、独特の化学的性質と反応性を付与する官能基の特定の組み合わせにより、独自です。
類似化合物との比較
Similar Compounds
1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE: A similar compound with a sulfoethyl group instead of a carbamoyl group.
Dimethylcarbamoyl chloride: A related compound used as a reagent in the synthesis of carbamoyl derivatives.
Uniqueness
4-CARBAMOYL-1-[(DIMETHYLCARBAMOYL)METHYL]PYRIDIN-1-IUM is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H14N3O2+ |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12(2)9(14)7-13-5-3-8(4-6-13)10(11)15/h3-6H,7H2,1-2H3,(H-,11,15)/p+1 |
InChIキー |
KXQYNJYDXNBEBP-UHFFFAOYSA-O |
正規SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)


![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)



![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)


